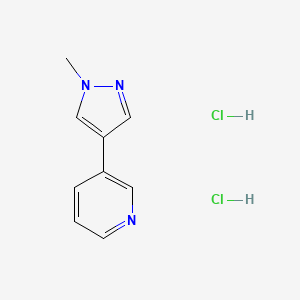

3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

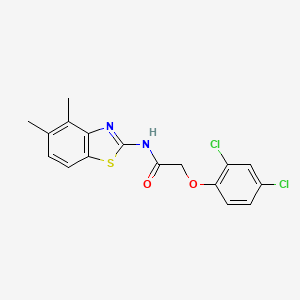

“3-(1H-Pyrazol-4-yl)pyridine” is a heterocyclic compound with the molecular formula C8H7N3 . It is a member of the pyrazolopyridines family, which are bicyclic heterocyclic compounds . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Synthesis Analysis

The synthesis of pyrazolopyridines has been a topic of interest for many researchers. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Since then, various synthetic strategies and approaches have been developed .Molecular Structure Analysis

The molecular structure of “3-(1H-Pyrazol-4-yl)pyridine” consists of a pyrazole ring fused with a pyridine ring . The compound presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis

Pyrazolopyridines have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1H-Pyrazol-4-yl)pyridine” include an average mass of 145.161 Da and a monoisotopic mass of 145.063995 Da .Wirkmechanismus

Target of Action

For instance, some pyrazole derivatives target the mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase, SDH) . Other pyrazole derivatives have been found to target the monopolar spindle 1 (MPS1) kinase, also known as threonine and tyrosine kinase (TTK) .

Mode of Action

For instance, some pyrazole derivatives interact with their targets through a [3 + 2] cycloaddition reaction .

Biochemical Pathways

For instance, some pyrazole derivatives have been found to affect the mitochondrial respiratory chain .

Pharmacokinetics

The polar nature of the pyrazole ring in similar compounds is known to improve the pharmacokinetic parameters .

Result of Action

Some pyrazole derivatives have been found to display superior antipromastigote activity , and others have shown cytotoxic effects in certain cell lines .

Action Environment

The synthesis of similar pyrazole derivatives has been found to proceed under specific conditions, such as under an argon atmosphere in a 2-ethoxyethanol–water mixture .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride in lab experiments is its high purity and yield, which makes it easier to obtain consistent and reliable results. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.

Zukünftige Richtungen

There are several future directions for the study of 3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of cancer. Additionally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases, should be explored.

Synthesemethoden

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride involves the reaction of 4-chloro-3-nitropyridine with 1-methyl-1H-pyrazole in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of this compound. This method has been optimized to yield high purity and high yield of this compound.

Wissenschaftliche Forschungsanwendungen

3-(1-methyl-1H-pyrazol-4-yl)pyridine dihydrochloride has been found to have various applications in scientific research. One of the most promising applications is its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.

Eigenschaften

IUPAC Name |

3-(1-methylpyrazol-4-yl)pyridine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c1-12-7-9(6-11-12)8-3-2-4-10-5-8;;/h2-7H,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGMOQLXMVIIFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2900638.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide](/img/structure/B2900641.png)

![2-{(E)-[(2,3-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2900642.png)

![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2900644.png)

![1-Methyl-3-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2900646.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2900648.png)

![3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2900658.png)